molecular formula C19H18N4O3S2 B2652506 2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-15-8

2-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2652506
CAS No.: 392292-15-8
M. Wt: 414.5
InChI Key: DKHLQYCVIRGXKX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a benzamide core linked to a thiadiazole ring via a sulfur-containing bridge. The structure includes:

  • 2-Methoxybenzamide moiety: Provides electron-donating properties, influencing solubility and binding interactions.
  • m-Tolylaminoethylthio substituent: Introduces hydrophobic and hydrogen-bonding capabilities, critical for target engagement .

Synthesis:
The compound can be synthesized via a multi-step protocol:

Cyclization of benzoylisothiocyanate with thiosemicarbazide to form the thiadiazole core .

Functionalization of the thiadiazole with ethyl cyanoacetate to introduce reactive sites .

Coupling with 2-methoxybenzoyl chloride in pyridine at low temperatures to form the final product .

Properties

IUPAC Name

2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-12-6-5-7-13(10-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)14-8-3-4-9-15(14)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHLQYCVIRGXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a methoxy group, a benzamide moiety, and a thiadiazole ring, contributing to its diverse pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C19H18N4O3S2C_{19}H_{18}N_4O_3S_2, with a molecular weight of approximately 414.5 g/mol. Its unique structure includes:

  • Methoxy Group : Enhances lipophilicity and membrane permeability.
  • Benzamide Moiety : Provides a platform for various biological interactions.
  • Thiadiazole Ring : Known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Biological Activities

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a broad spectrum of biological activities. The specific activities of this compound include:

Anticancer Activity

Studies have demonstrated that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro Studies : CCK-8 assays showed that compounds similar to this compound effectively inhibited the growth of breast cancer cells (MCF-7 and SK-BR-3), with SK-BR-3 cells showing the highest sensitivity .

Antimicrobial Properties

Compounds within this chemical class are also noted for their antimicrobial effects:

  • Mechanism of Action : Molecular docking studies suggest that this compound may inhibit enzymes critical for microbial survival. For example, binding studies indicate potential interaction with dihydrofolate reductase (DHFR), a target in many antimicrobial therapies.

Comparative Analysis

The following table summarizes the biological activity of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-Methoxy-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideContains phenyl instead of m-tolylAntimicrobial properties
N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideLacks methoxy and sulfur substituentsModerate antibacterial activity
4-Chloro-N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)benzamideSubstituted with chlorineEnhanced antifungal activity

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • EGFR/HER-2 Dual Inhibitors : A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were designed to target EGFR and HER-2 in breast cancer treatment. These compounds showed significant anti-proliferative effects against cancer cells while sparing healthy cells .
  • Antibacterial Efficacy : Thiadiazole derivatives have been reported to demonstrate strong antibacterial activity against various pathogens. The minimal inhibitory concentration (MIC) values suggest high efficiency against tested organisms .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Moiety

Compounds with halogen or methoxy substituents on the benzamide ring exhibit distinct bioactivity profiles:

Compound Name Substituent Key Findings Reference
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-Methoxy Moderate cytotoxicity (IC₅₀: ~10–20 μM) in HeLa cells; improved solubility due to methoxy group .
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) 4-Chloro Higher cytotoxicity (IC₅₀: ~8–15 μM) in HL-60 cells; chloro group enhances membrane permeability .
Target Compound 2-Methoxy + m-Tolylaminoethylthio Predicted enhanced DNA intercalation and kinase inhibition due to m-tolyl group .

Key Insight : Electron-withdrawing groups (e.g., Cl) improve cytotoxicity but reduce solubility, while methoxy groups balance activity and pharmacokinetics .

Modifications to the Thioethyl Linker

The thioethyl bridge’s terminal substituent significantly impacts target selectivity:

Compound Name Linker Substituent Activity Profile Reference
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) Piperidin-1-yl Acetylcholinesterase inhibition (IC₅₀: 0.8–3.2 μM); piperidine enhances CNS penetration .
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide Thiazol-2-ylamino Antifungal activity (MIC: 4–16 μg/mL); nitro group increases oxidative stress .
Target Compound m-Tolylamino Hypothesized dual action: DNA damage (via thiadiazole) and receptor tyrosine kinase inhibition (via m-tolyl) .

Key Insight : Bulky aromatic substituents (e.g., m-tolyl) improve target specificity but may reduce bioavailability compared to smaller groups like piperidine .

Hybrid Thiadiazole-Chalcone Derivatives

Thiadiazole-chalcone hybrids demonstrate broad-spectrum anticancer activity but vary in selectivity:

Compound Name Chalcone Substituent Activity (IC₅₀, μM) Selectivity Index (Cancer/Normal Cells) Reference
(E)-N-(5-(3,4-Dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-(m-tolyl)prop-1-en-1-yl)benzamide (5c) m-Tolyl HeLa: 9.12; A549: 21.80 2.4 (HeLa/MRC-5)
Target Compound N/A Predicted comparable to 5c but with improved DNA-binding affinity due to thioethyl linker

Key Insight: Thiadiazole-chalcone hybrids with phenolic groups (e.g., 5c) show moderate selectivity, while the target compound’s m-tolylaminoethylthio group may improve tumor specificity .

Q & A

Q. Key Interactions :

  • Hydrogen bonding between the thiadiazole sulfur and kinase hinge region (e.g., Met793 in EGFR).
  • Hydrophobic interactions with the benzamide’s methoxy group .
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Case Study : Discrepancies in IC₅₀ values for antiproliferative activity may arise from:
  • Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or serum concentrations in media .
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
    • Resolution Workflow :

Dose-Response Curves : Conduct 8-point assays with triplicate measurements.

Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to exclude nonspecific effects .

  • Data Table :
Cell LineIC₅₀ (μM)Solubility (μg/mL)Assay Variability (%)
HeLa12.3 ± 1.54510–15
MCF-78.7 ± 0.9385–10

Q. How can X-ray crystallography elucidate the compound’s binding mode in protein complexes?

  • Protocol :

Crystallization : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase IX) using sitting-drop vapor diffusion .

Data Collection : Synchrotron radiation (λ = 1.0 Å) to achieve resolution ≤2.0 Å .

Refinement : SHELXL for structure refinement; validate with R-factors (Rwork/Rfree ≤ 0.20/0.25) .

  • Key Insights :
  • The thiadiazole ring occupies the hydrophobic pocket, while the benzamide forms π-π stacking with Tyr-93 .

Methodological Considerations

  • Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the thioether linkage .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to vehicle-treated groups .

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